molecular formula C23H22N6O4S B2650842 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 852048-87-4

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2650842
M. Wt: 478.53
InChI Key: WBORYZZAIINMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a triazole ring. Pyrimidines are a family of 6-membered heterocyclic compounds occurring in nature in a wide variety of forms . They include several nucleic acid constituents (CYTOSINE; THYMINE; and URACIL) and form the basic structure of the barbiturates .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The pyrimidine and triazole rings are likely key structural elements .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide an analysis of its chemical reactions. The reactivity of this compound would likely be influenced by the functional groups present and the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and triazole rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

  • Metabolism of Acetaminophen Analogues : A study highlighted the complex metabolism of acetaminophen, a commonly used analgesic. The research detailed the identification and measurement of various metabolites, including methoxy and hydroxy derivatives, which are relevant considering the methoxyphenyl component of the compound (Mrochek et al., 1974).

  • Pharmacokinetics in Renal Impairment : Another study explored the pharmacokinetics of a cephalosporin antibiotic, emphasizing the relationship between drug concentration, area under the curve (AUC), and renal function, important for understanding how similar compounds might behave in the body under varying renal conditions (Höffler & Koeppe, 1983).

Biochemical Interactions and Potential Applications

  • Interaction with NMDA Receptors : A PET ligand study using [11C]GMOM, a compound targeting NMDA receptors, was conducted to understand the receptor's role in the brain and its potential therapeutic applications, reflecting the interest in compounds that interact with central nervous system receptors (van der Doef et al., 2015).

  • Anti-inflammatory Effects and Bioequivalence : The bioequivalence of tablet and capsule formulations of an anti-inflammatory compound similar to the one was studied, focusing on pharmacokinetic parameters, which are crucial for ensuring the efficacy and safety of such compounds in clinical settings (Annunziato & di Renzo, 1993).

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-14-6-3-4-9-18(14)25-21(31)13-34-23-28-27-19(10-15-11-20(30)26-22(32)24-15)29(23)16-7-5-8-17(12-16)33-2/h3-9,11-12H,10,13H2,1-2H3,(H,25,31)(H2,24,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBORYZZAIINMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

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